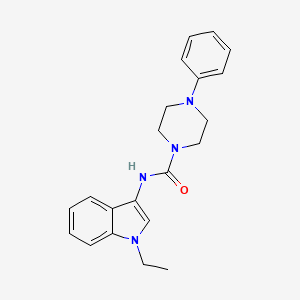

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

CAS No.: 922939-74-0

Cat. No.: VC6523415

Molecular Formula: C21H24N4O

Molecular Weight: 348.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922939-74-0 |

|---|---|

| Molecular Formula | C21H24N4O |

| Molecular Weight | 348.45 |

| IUPAC Name | N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26) |

| Standard InChI Key | MCPIHKBYZUETQV-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Introduction

Structural Features and Molecular Design

The compound’s architecture comprises three distinct subunits:

-

Indole moiety: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1-ethyl substitution on the indole nitrogen enhances lipophilicity, potentially improving membrane permeability.

-

Piperazine ring: A six-membered diamine ring substituted with a phenyl group at the 4-position. Piperazine derivatives are known for their versatility in interacting with biological targets, particularly in the central nervous system .

-

Carboxamide bridge: Connects the indole and piperazine subunits, introducing hydrogen-bonding capabilities that may influence target binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 922939-74-0 |

| Molecular Formula | |

| Molecular Weight | 348.45 g/mol |

| IUPAC Name | N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide |

| Topological Polar Surface Area | 52.7 Ų (estimated) |

The spatial arrangement of these components is critical for its hypothesized bioactivity. The ethyl group on the indole nitrogen may reduce metabolic degradation compared to unsubstituted analogs , while the phenyl-piperazine subunit could engage in π-π stacking interactions with aromatic residues in target proteins .

Synthetic Methodologies and Challenges

While no explicit synthesis protocol for N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is documented in the literature, analogous compounds provide insight into plausible routes. A general strategy involves:

-

Indole alkylation: Introducing the ethyl group at the indole nitrogen using ethylating agents like ethyl bromide under basic conditions .

-

Piperazine functionalization: Coupling 4-phenylpiperazine with a carboxamide precursor. This may involve activating the carboxylic acid (e.g., via chloroformate intermediates) for nucleophilic attack by the indole amine .

Key Challenges:

-

Regioselectivity: Ensuring alkylation occurs exclusively at the indole nitrogen (position 1) rather than the carboxamide nitrogen .

-

Stability of intermediates: Carboxamide-linked intermediates may undergo intramolecular cyclization, as observed in related syntheses .

A patent by US6699864B2 describes methods for synthesizing substituted phenyl-piperazine-indole hybrids, suggesting that Ullmann coupling or Buchwald-Hartwig amination could be adapted for this compound.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (lipophilicity) | 3.8 ± 0.5 | |

| Water Solubility | 0.02 mg/mL (low) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

The compound’s low solubility may limit oral bioavailability, necessitating formulation strategies such as salt formation or nanoparticle encapsulation. Its moderate LogP value suggests adequate blood-brain barrier penetration, aligning with the neuropharmacological activity observed in structurally related piperazines .

Biological Activities and Mechanistic Hypotheses

Although direct bioactivity data for this compound are scarce, inferences can be drawn from analogs:

Neuropharmacological Effects

Piperazine derivatives are well-documented serotonin (5-HT) and dopamine receptor modulators . The 4-phenyl substitution in this compound resembles the pharmacophore of atypical antipsychotics like aripiprazole, suggesting potential D2/5-HT1A receptor partial agonism .

Antimicrobial Activity

Indole-carboxamides show promise against Gram-positive bacteria and fungi. The ethyl group may mitigate efflux pump recognition, a common resistance mechanism.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

The absence of a methoxy group in the target compound may reduce off-target binding to adrenergic receptors, a side effect observed in methoxy-substituted analogs .

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume